molecular formula C16H20N4O3 B2797165 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2034399-68-1

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2797165
CAS No.: 2034399-68-1
M. Wt: 316.361
InChI Key: GDJWCJZGUXMZAU-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one ( 2034399-68-1) is a chemical compound with the molecular formula C16H20N4O3 and a molecular weight of 316.36 g/mol . This molecule features a 3,5-dimethylisoxazole group linked to a 3-(pyrimidin-4-yloxy)piperidine scaffold via an ethanone bridge, a structure common in the development of biologically active agents for pharmaceutical and agrochemical research . Compounds incorporating heterocyclic fragments like isoxazole and piperidine are of significant interest in medicinal chemistry due to their potential to interact with various enzymatic targets . Supplied as a high-purity solid, this product is intended for research and development purposes in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-11-14(12(2)23-19-11)8-16(21)20-7-3-4-13(9-20)22-15-5-6-17-10-18-15/h5-6,10,13H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJWCJZGUXMZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring is synthesized through cyclization reactions.

    Attachment of the Pyrimidin-4-yloxy Group: The pyrimidin-4-yloxy group is introduced via nucleophilic substitution reactions.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization and subsequent functionalization.

    Final Coupling: The final step involves coupling the isoxazole and piperidine intermediates under specific reaction conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving bases or acids, depending on the type of substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Preliminary studies have shown that the compound possesses antimicrobial properties. The presence of the oxazole and pyridine rings enhances its interaction with microbial targets.

CompoundActivity TypeMechanism
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-oneAntimicrobialInhibits bacterial cell wall synthesis
2-(3,5-Dimethylisoxazolyl)benzamideAnticancerInduces apoptosis in cancer cells

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity in Cancer Cells : Research indicated that the compound exhibited significant cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis pathways being investigated.
  • Synthesis and Characterization : The synthesis of this compound has been optimized to achieve high yields and purity. Various methods, including microwave-assisted synthesis and traditional organic synthesis techniques, have been employed to produce this compound efficiently.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with four analogous compounds identified in the evidence, focusing on structural variations, physicochemical properties, and inferred functional implications.

Compound Y032-2178

  • Structure: 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(3-{[2-(piperidine-1-carbonyl)phenoxy]methyl}piperidin-1-yl)ethan-1-one
  • Molecular Formula : C₂₅H₃₀N₄O₄
  • Molecular Weight : 474.54 g/mol
  • Key Differences: Substitution on the piperidine ring includes a phenoxy-methyl group with a piperidine-1-carbonyl moiety, increasing steric bulk and lipophilicity. Higher molecular weight may reduce solubility compared to the target compound.

Compound BF17387

  • Structure: 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one
  • Molecular Formula : C₁₉H₂₆N₄O₂
  • Molecular Weight : 342.43 g/mol
  • Key Differences: Propan-1-one bridge (vs. The piperidine substituent is a methyl-pyridin-2-ylamino group, introducing additional hydrogen-bonding sites via the pyridine nitrogen.
  • Functional Inference : The pyridine moiety may confer metal-chelating properties, relevant for metalloenzyme inhibition (e.g., histone deacetylases).

Compound 923163-10-4

  • Structure : 2-(3,5-Dimethylisoxazol-4-yl)-1-(piperazin-1-yl)ethan-1-one
  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Molecular Weight : 223.27 g/mol
  • Key Differences :
    • Piperazine replaces piperidine, increasing polarity and aqueous solubility due to the additional amine group.
    • Simplified structure lacks the pyrimidinyloxy substituent, reducing molecular complexity.
  • Functional Inference : Piperazine derivatives are often employed in CNS-targeted drugs due to improved blood-brain barrier penetration.

Compound S253-1102

  • Structure : 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{rel-(1R,5S)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
  • Molecular Formula : C₂₁H₂₃N₅O₃
  • Molecular Weight : 393.44 g/mol
  • Key Differences: Incorporates a rigid 8-azabicyclo[3.2.1]octane scaffold, restricting conformational flexibility.
  • Functional Inference : The bicyclic framework and oxadiazole group suggest antiviral or antiparasitic applications, particularly against RNA viruses.

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
Target Compound C₁₆H₂₀N₄O₃ 316.36 Pyrimidin-4-yloxy-piperidine, ethanone Kinase inhibition (inferred)
Y032-2178 C₂₅H₃₀N₄O₄ 474.54 Phenoxy-piperidine, steric bulk Protein-binding enhancement
BF17387 C₁₉H₂₆N₄O₂ 342.43 Propanone, pyridin-2-ylamino Metalloenzyme inhibition
923163-10-4 C₁₁H₁₇N₃O₂ 223.27 Piperazine, simplified structure CNS-targeted therapies
S253-1102 C₂₁H₂₃N₅O₃ 393.44 Bicyclic scaffold, oxadiazole-pyridine Antiviral/antiparasitic

Research Implications and Limitations

  • Structural-Activity Trends : The piperidine/piperazine scaffold and heterocyclic substituents (pyrimidine, pyridine, oxadiazole) are critical for modulating target selectivity and pharmacokinetics.
  • Data Gaps : Available evidence lacks explicit biological activity data, necessitating further in vitro/in vivo studies to validate inferred applications.
  • Synthetic Feasibility : Compounds with bicyclic systems (e.g., S253-1102) may require complex synthetic routes, impacting scalability.

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H27N5O2\text{C}_{19}\text{H}_{27}\text{N}_{5}\text{O}_{2}

This compound features a piperidine moiety linked to an oxazole ring and a pyrimidine derivative, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxazole and pyrimidine rings. Various methods such as microwave-assisted synthesis and one-pot cyclization have been reported to enhance yield and efficiency.

Antioxidant Activity

Preliminary studies indicate that the compound exhibits significant anti-lipid peroxidation activity , which suggests its potential as an antioxidant. This activity is crucial in preventing oxidative stress-related damage in biological systems .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. Notably, it demonstrated soybean lipoxygenase inhibition , with an IC50 value indicating moderate efficacy. Such enzyme inhibitors are valuable in therapeutic applications targeting inflammatory pathways .

Antimicrobial Properties

Research has shown that derivatives containing similar structural motifs exhibit varying degrees of antibacterial and antifungal activities. While specific data on this compound's antimicrobial efficacy is limited, related compounds have been documented to possess significant antibacterial properties against various strains .

Study 1: Antioxidant Evaluation

A study conducted on structurally related compounds assessed their antioxidant capabilities through various assays, including DPPH radical scavenging and lipid peroxidation inhibition tests. The results indicated that compounds with oxazole rings exhibited enhanced antioxidant properties compared to their counterparts lacking this feature.

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of the compound. Using various biochemical assays, it was found that the compound effectively inhibited acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's .

Data Table: Biological Activities

Activity IC50 Value Reference
Anti-lipid Peroxidation55 µM
Soybean Lipoxygenase Inhibition27 µM
Acetylcholinesterase Inhibition2.14 µM
Antibacterial ActivityVaries

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one?

Methodological Answer:
The synthesis typically involves a multi-step sequence:

Oxazole Core Preparation : The 3,5-dimethyl-1,2-oxazole moiety is synthesized via cyclization of β-diketones with hydroxylamine hydrochloride under acidic conditions .

Piperidinyl Intermediate : 3-(Pyrimidin-4-yloxy)piperidine is prepared by nucleophilic substitution of pyrimidin-4-ol with a piperidine derivative, often using a base like K₂CO₃ in DMF .

Coupling Reaction : The oxazole and piperidinyl intermediates are linked via a ketone bridge using a coupling agent such as EDCI/HOBt in dichloromethane. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the final product .

Basic: How should researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR validate the oxazole’s methyl groups (δ ~2.3 ppm) and the piperidinyl-proton environments (δ ~3.5–4.5 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis confirms the molecular ion peak (C₁₈H₂₁N₃O₃, calculated m/z 327.1584) .
  • HPLC : Purity >95% is verified using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase inhibition profile?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the oxazole (e.g., replacing methyl with ethyl) and pyrimidinyloxy group (e.g., halogenation at C2) to assess steric/electronic effects .
  • Enzyme Assays : Test analogs against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are compared to identify critical functional groups .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with pyrimidinyloxy and hydrophobic interactions with oxazole .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and cell-based assays?

Methodological Answer:

  • Permeability Testing : Measure cellular uptake via LC-MS/MS to rule out poor membrane penetration .
  • Metabolite Analysis : Incubate the compound with hepatocytes or microsomes to identify metabolic degradation pathways (e.g., oxidation of the oxazole ring) .
  • Target Engagement Validation : Use cellular thermal shift assays (CETSA) to confirm intracellular binding to the intended kinase target .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis steps .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes. In case of inhalation, move to fresh air and monitor for respiratory distress .
  • Waste Disposal : Collect organic waste in halogen-resistant containers for incineration, adhering to local regulations .

Advanced: What experimental strategies mitigate solubility challenges during formulation for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use 10% DMSO in saline or cyclodextrin-based solutions (e.g., Captisol®) to enhance aqueous solubility .
  • Salt Formation : Prepare hydrochloride salts of the piperidine nitrogen to improve polarity .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes (particle size <200 nm) for sustained release in pharmacokinetic studies .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixture) and analyze to confirm the spatial arrangement of the pyrimidinyloxy group and piperidine ring .
  • Comparison with Analogues : Cross-reference with published structures of related triazolopyrimidines (e.g., ) to validate bond angles and torsional conformations .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Kinase Inhibition : Use Z′-LYTE™ assays (Thermo Fisher) to screen against recombinant kinases (e.g., PI3Kα, mTOR) .
  • Cytotoxicity : Test in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays with 72-hour exposure .
  • Solubility Screening : Perform shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to guide formulation .

Advanced: How can computational modeling predict off-target effects of this compound?

Methodological Answer:

  • Pharmacophore Mapping : Use MOE or Phase (Schrödinger) to align the compound’s features (e.g., hydrogen bond acceptors) against non-target kinases .
  • Off-Target Screening : Perform reverse docking with databases like ChEMBL to identify potential interactions with GPCRs or ion channels .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability in non-target binding pockets .

Advanced: What statistical methods are recommended for analyzing dose-response data in animal studies?

Methodological Answer:

  • Nonlinear Regression : Fit dose-response curves (log[inhibitor] vs. normalized response) using GraphPad Prism to calculate ED₅₀ values .
  • ANOVA with Tukey’s Test : Compare treatment groups in tumor xenograft models (e.g., n=8 mice/group) to assess significance (p<0.05) .
  • Kaplan-Meier Survival Analysis : For toxicity studies, plot survival curves and compute hazard ratios via Cox proportional-hazards model .

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